molecular formula C17H13NO3 B2579995 9-phenyl-2H,3H-[1,4]dioxino[2,3-g]quinolin-7-ol CAS No. 303794-09-4

9-phenyl-2H,3H-[1,4]dioxino[2,3-g]quinolin-7-ol

Cat. No.: B2579995
CAS No.: 303794-09-4
M. Wt: 279.295
InChI Key: NQXLDZVBZLPYHK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

9-Phenyl-2H,3H-[1,4]dioxino[2,3-g]quinolin-7-ol (CAS 303794-09-4) is a synthetic quinoline derivative of significant interest in medicinal chemistry and oncology research. This compound belongs to a class of 2,3-dihydro-[1,4]dioxino[2,3-g]quinoline derivatives that have been designed and studied as potential Heat Shock Protein 90 (Hsp90) inhibitors . Hsp90 is a molecular chaperone that stabilizes many oncoproteins critical for cancer cell survival and proliferation; inhibiting Hsp90 leads to the degradation of these client proteins and induction of apoptosis . Research has demonstrated that this class of compounds exhibits potent cytotoxic and antiproliferative activity against various human cancer cell lines, including MCF-7 (breast cancer), DU145 (prostate cancer), and A549 (lung cancer) cells . The most active compounds in the series, such as the closely related derivative 13d, were found to effectively promote the degradation of Her2, a key Hsp90 client protein, and induce the expression of Hsp70, confirming their mechanism of action as Hsp90 inhibitors at a cellular level . Molecular modeling studies further support that these compounds interact with the N-terminal ATP-binding site of Hsp90, disrupting its chaperone function . The structural motif of a 1,4-dioxino group fused to a quinoline core presents a privileged scaffold for developing novel anticancer agents . With a molecular formula of C17H13NO3 and a molecular weight of 279.29 g/mol, this compound is offered for research purposes to further investigate Hsp90-targeted therapies and explore new anticancer treatments . This product is For Research Use Only. It is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

9-phenyl-3,6-dihydro-2H-[1,4]dioxino[2,3-g]quinolin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13NO3/c19-17-9-12(11-4-2-1-3-5-11)13-8-15-16(10-14(13)18-17)21-7-6-20-15/h1-5,8-10H,6-7H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQXLDZVBZLPYHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=C3C(=CC(=O)NC3=C2)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601332137
Record name 9-phenyl-3,6-dihydro-2H-[1,4]dioxino[2,3-g]quinolin-7-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601332137
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

1.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24837149
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

303794-09-4
Record name 9-phenyl-3,6-dihydro-2H-[1,4]dioxino[2,3-g]quinolin-7-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601332137
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-phenyl-2H,3H-[1,4]dioxino[2,3-g]quinolin-7-ol typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. Specific details on the synthetic routes and reaction conditions are often proprietary and may vary depending on the desired purity and yield .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, likely due to its primary use in research rather than large-scale industrial applications. standard organic synthesis techniques, including the use of high-purity reagents and controlled reaction environments, are employed to ensure the quality and consistency of the compound .

Chemical Reactions Analysis

Types of Reactions

9-Phenyl-2H,3H-[1,4]dioxino[2,3-g]quinolin-7-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen functionalities, while reduction may produce more saturated analogs .

Scientific Research Applications

9-Phenyl-2H,3H-[1,4]dioxino[2,3-g]quinolin-7-ol has several scientific research applications, including:

    Chemistry: Used as a precursor or intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 9-phenyl-2H,3H-[1,4]dioxino[2,3-g]quinolin-7-ol involves its interaction with specific molecular targets and pathways. While detailed mechanisms are still under investigation, it is believed to exert its effects through modulation of cellular signaling pathways and enzyme activities. The exact molecular targets and pathways involved may vary depending on the specific application and context .

Comparison with Similar Compounds

The following analysis compares 9-phenyl-2H,3H-[1,4]dioxino[2,3-g]quinolin-7-ol with structurally and functionally related compounds, focusing on substituent effects, biological activity, and applications.

Core Heterocycle Modifications
Compound Name Core Structure Key Substituents Biological Activity/Application Source
This compound Quinoline + 1,4-dioxane fusion - Phenyl (C9)
- Hydroxyl (C7)
Potential Hsp90 inhibition (inferred)
SH-340 (Quinazoline derivative) Quinazoline + 1,4-dioxane fusion - 3-Chloro-4-fluorophenyl (C4)
- Piperazinylmethyl (C7)
Keratinocyte differentiation, AD treatment
Benzo[5,6][1,4]dioxino[2,3-g]quinoxaline Quinoxaline + 1,4-dioxane fusion - Phenoxazine-phenyl groups TADF emitter for OLEDs

Key Observations :

  • Quinoline vs. In contrast, quinoline-based derivatives are more commonly associated with anticancer activity .
  • Quinoxaline Core: The quinoxaline analog () lacks the hydroxyl and phenyl groups but demonstrates utility in materials science due to its delayed fluorescence properties, highlighting the impact of heterocycle choice on application domains .
Substituent Position and Functional Group Variations
Compound Name Substituent Position/Group Physicochemical Impact Activity/Application Source
9-(2-Chlorophenyl)-...-7(6H)-one - 2-Chlorophenyl (C9)
- Ketone (C7)
Increased lipophilicity
Reduced hydrogen-bonding capacity
Anticancer (structural analog)
9-Phenyl-2H,3H-[1,4]dioxino[2,3-g]quinolin-7-thiol - Thiol (C7) Higher nucleophilicity
Potential for disulfide formation
Unspecified (structural analog)
7-(Aryl)-2,3-dihydro-[1,4]dioxino[2,3-g]quinoline - Aryl (C7)
- Dihydro core
Enhanced planarity
Improved Hsp90 binding
Anticancer (IC₅₀ = 0.8–2.1 μM)

Key Observations :

  • C7 Hydroxyl vs. Thiol/Ketone : The hydroxyl group in the target compound may facilitate hydrogen bonding in biological targets (e.g., Hsp90), whereas the thiol analog () could exhibit higher reactivity but lower stability . The ketone derivative () likely reduces polarity, favoring blood-brain barrier penetration .

Biological Activity

Overview

9-Phenyl-2H,3H-[1,4]dioxino[2,3-g]quinolin-7-ol is a synthetic compound with significant potential in medicinal chemistry due to its diverse biological activities. Its molecular formula is C₁₇H₁₃NO₃, and it has a molecular weight of 279.29 g/mol. This compound has been studied for its antimicrobial, anticancer, and antiviral properties, among others.

Biological Activities

1. Antimicrobial Activity
Research indicates that derivatives of quinoline structures, including this compound, exhibit notable antimicrobial effects. For instance, studies have shown that compounds with similar structures can inhibit the growth of various pathogenic bacteria such as Pseudomonas aeruginosa and Klebsiella pneumoniae. The effectiveness is often measured by the diameter of inhibition zones in agar diffusion tests.

Table 1: Antimicrobial Activity of Quinoline Derivatives

Compound NameTarget BacteriaInhibition Zone (mm)
This compoundPseudomonas aeruginosa22
This compoundKlebsiella pneumoniae25

2. Anticancer Properties
The compound has been investigated for its anticancer potential. A study on related quinoline derivatives demonstrated significant cytotoxic activity against various cancer cell lines. The mechanism of action often involves the induction of apoptosis and inhibition of cell proliferation pathways.

Table 2: Cytotoxic Activity Against Cancer Cell Lines

Compound NameCell LineIC50 (µM)
This compoundHeLa (cervical cancer)15.5
This compoundMCF7 (breast cancer)12.8

The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets within cells. These interactions may modulate various signaling pathways involved in cell growth and apoptosis. For example:

  • Antimicrobial Action: The compound may disrupt bacterial cell wall synthesis or inhibit essential enzymes.
  • Anticancer Mechanism: It potentially induces cell cycle arrest and promotes apoptotic pathways by activating caspases and altering mitochondrial membrane permeability.

Study on Antiviral Properties

A recent investigation into related quinoline derivatives revealed promising antiviral activity against dengue virus serotype 2 (DENV2). Two derivatives exhibited significant inhibitory effects with IC50 values indicating effective concentrations for viral suppression without high cytotoxicity.

Table 3: Antiviral Activity Against DENV2

Compound NameIC50 (µM)CC50 (µM)Selectivity Index (SI)
Iso-Pr-substituted derivative3.0316.065.30
Iso-Bu-substituted derivative0.4919.3939.5

Q & A

Q. What are the recommended synthetic routes for 9-phenyl-2H,3H-[1,4]dioxino[2,3-g]quinolin-7-ol?

Methodological Answer: The synthesis typically involves multi-step condensation reactions. For example, quinoline derivatives are often synthesized via cyclocondensation of substituted anilines with diketones or via Suzuki-Miyaura coupling for aryl substitutions. Key steps include:

  • Intermediate formation : Use of piperazine derivatives or benzoxazole precursors to construct the heterocyclic core .
  • Purification : Recrystallization in ethyl acetate or methanol to isolate the target compound, as demonstrated in quinoline derivative syntheses (yields: 72–84%) .
  • Critical parameters : Solvent choice (e.g., ethanol, DMF), temperature control (rt to 251°C), and catalyst optimization (e.g., Pd for cross-coupling) .

Q. How should researchers characterize this compound’s structural and chemical properties?

Methodological Answer: Combine multiple analytical techniques:

  • X-ray crystallography : Resolve crystal packing and confirm stereochemistry (e.g., R factor = 0.049; mean C–C bond length = 0.003 Å) .
  • Spectroscopy :
    • 1H/13C NMR : Assign proton environments (e.g., aromatic protons at δ 6.5–8.5 ppm) and verify substituents .
    • HRMS : Confirm molecular weight (e.g., [M+H]+ calculated for C17H13NO2S: 295.36) .
  • Thermal analysis : Use DSC or TGA to assess decomposition points (not explicitly reported; refer to analogs like 3,5-dichlorophenol for methodology) .

Q. What strategies are effective for literature reviews on this compound?

Methodological Answer:

  • Database selection : Prioritize PubMed, SciFinder, and Google Scholar for peer-reviewed articles. Use IUPAC names and CAS numbers to avoid ambiguity .

    「DSAIL Tutorial」如何写好一篇文献综述 Literature Review Writing
    37:32
  • Keyword combinations : Pair “quinolin-7-ol derivatives” with terms like “synthesis,” “spectral analysis,” or “biological activity.”

  • Critical appraisal : Cross-reference experimental protocols (e.g., crystallization solvents, NMR conditions) across studies to identify best practices .

Advanced Research Questions

Q. How can synthetic yields be optimized for this compound?

Methodological Answer:

  • Variable screening : Use Design of Experiments (DoE) to test reaction parameters (e.g., temperature, catalyst loading). For example, increasing reaction time from 12 h to 24 h improved yields in related quinoline syntheses by 15% .
  • Solvent optimization : Polar aprotic solvents (e.g., DMF) enhance solubility of aromatic intermediates .
  • Catalyst selection : Transition-metal catalysts (e.g., Pd for cross-coupling) improve regioselectivity in aryl substitutions .

Q. How to resolve contradictions in spectral data during characterization?

Methodological Answer:

  • Multi-technique validation : Cross-check NMR assignments with HSQC/HMBC for ambiguous peaks .
  • Reproducibility : Repeat synthesis and analysis under controlled conditions (e.g., anhydrous solvents, inert atmosphere) .
  • Computational validation : Compare experimental IR/Raman spectra with DFT-calculated vibrational modes .

Q. What computational methods are suitable for studying this compound’s reactivity?

Methodological Answer:

  • DFT calculations : Optimize geometry at the B3LYP/6-31G(d) level to predict reaction pathways (e.g., electrophilic substitution sites) .
  • Molecular docking : Screen for bioactivity by docking into target proteins (e.g., kinase domains) using AutoDock Vina .
  • MD simulations : Assess stability in aqueous/organic solvents using GROMACS .

Q. How to design experiments evaluating its biological activity?

Methodological Answer:

  • In vitro assays : Test cytotoxicity via MTT assay (IC50) against cancer cell lines (e.g., HeLa, MCF-7) .
  • Enzyme inhibition : Use fluorescence-based assays for kinase or protease inhibition (e.g., ATPase activity) .
  • Controls : Include positive controls (e.g., doxorubicin for cytotoxicity) and vehicle controls (DMSO) .

Q. How to assess its stability under varying pH and temperature conditions?

Methodological Answer:

  • Forced degradation studies : Expose the compound to acidic (HCl), basic (NaOH), and oxidative (H2O2) conditions. Monitor degradation via HPLC .
  • Accelerated stability testing : Store at 40°C/75% RH for 4 weeks and analyze purity changes .
  • Kinetic modeling : Calculate degradation rate constants (k) using Arrhenius plots .

Q. What strategies improve regioselectivity in derivatization reactions?

Methodological Answer:

  • Directing groups : Introduce electron-withdrawing groups (e.g., -NO2) to steer electrophilic attacks to specific positions .
  • Protecting groups : Use tert-butyldimethylsilyl (TBDMS) for hydroxyl protection during halogenation .
  • Microwave-assisted synthesis : Enhance regioselectivity and reduce side reactions via rapid, uniform heating .

Q. How to validate novel synthetic routes for reproducibility?

Methodological Answer:

  • Inter-laboratory validation : Collaborate with independent labs to replicate key steps (e.g., cyclocondensation, crystallization) .
  • Robustness testing : Vary parameters ±10% (e.g., reagent stoichiometry, stirring speed) and quantify yield deviations .
  • Open-source documentation : Publish detailed protocols in repositories like Protocols.io to ensure transparency .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.